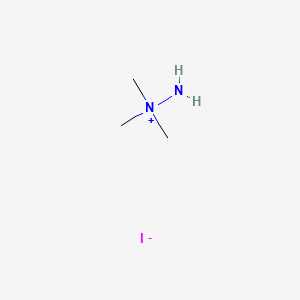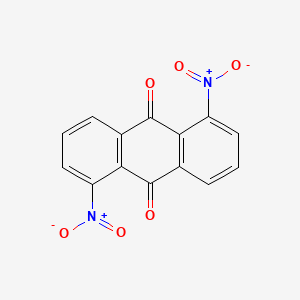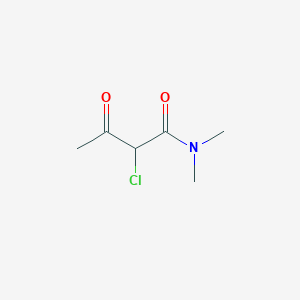
1,1,1-トリメチルヒドラジニウムヨージド
概要
説明
1,1,1-Trimethylhydrazinium iodide is a chemical compound with the molecular formula H₂NN(CH₃)₃I. It is known for its application as a vicarious nucleophilic substitution reagent, particularly in aromatic amination reactions . This compound is also referred to as 1,1,1-Trimethylhydrazine iodide, N,N,N-Trimethylhydrazinium iodide, and Trimethylhydrazonium iodide .
科学的研究の応用
1,1,1-Trimethylhydrazinium iodide has several scientific research applications, including:
Biology: Its role in biological research is less documented, but it may be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
The primary target of 1,1,1-Trimethylhydrazinium iodide (TMHI) is aromatic compounds . It is widely employed as a vicarious nucleophilic substitution (VNS) reagent for various aromatic amination reactions .
Mode of Action
TMHI interacts with its targets through a process known as vicarious nucleophilic substitution . This process involves the replacement of a hydrogen atom in an aromatic compound with a nucleophile, in this case, the TMHI . The result is an aminated aromatic compound .
Biochemical Pathways
The biochemical pathway affected by TMHI is the amination of aromatic compounds . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its size, charge, and lipophilicity .
Result of Action
The result of TMHI’s action is the production of aminated aromatic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, dyes, and polymers .
Action Environment
The action of TMHI can be influenced by various environmental factors. For example, the reaction rate and yield can be affected by the solvent used, the temperature, and the presence of other reagents . .
生化学分析
Biochemical Properties
1,1,1-Trimethylhydrazinium iodide plays a significant role in biochemical reactions, especially in the amination of aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with silver salts to form different salts such as nitrate, perchlorate, azide, and sulfate . These interactions are crucial for its function as a nucleophilic substitution reagent, enabling the formation of isomers not achievable with other reagents .
Cellular Effects
1,1,1-Trimethylhydrazinium iodide affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cell health and function .
Molecular Mechanism
The molecular mechanism of 1,1,1-Trimethylhydrazinium iodide involves its role as a nucleophilic substitution reagent. It binds to specific biomolecules, facilitating the substitution of hydrogen atoms in aromatic compounds. This process is essential for the formation of unique isomers and the activation or inhibition of enzymes involved in these reactions . The compound’s ability to form various salts with silver ions further enhances its reactivity and utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trimethylhydrazinium iodide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups .
Dosage Effects in Animal Models
The effects of 1,1,1-Trimethylhydrazinium iodide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including convulsions and cardiac changes . The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dosage optimization in research .
Metabolic Pathways
1,1,1-Trimethylhydrazinium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in nucleophilic substitution reactions impacts metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and industrial applications .
Transport and Distribution
The transport and distribution of 1,1,1-Trimethylhydrazinium iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form various salts with silver ions also affects its distribution and reactivity in biological systems .
Subcellular Localization
1,1,1-Trimethylhydrazinium iodide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes and optimizing its use in research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trimethylhydrazinium iodide can be synthesized from 1,1-dimethylhydrazine and methyl iodide. The process involves the following steps :
Reactants: 1,1-dimethylhydrazine (4 g, 5.1 mL, 67 mmol) and methyl iodide (9.4 g, 67 mmol).
Solvent: Dry tetrahydrofuran (THF) (60 mL).
Reaction Conditions: The solution of 1,1-dimethylhydrazine in THF is cooled in an ice-water bath. Methyl iodide is added dropwise with mechanical stirring. The addition is exothermic, forming a slurry that becomes very thick over time.
Stirring: The mixture is allowed to stir at room temperature for 2 hours.
化学反応の分析
Types of Reactions
1,1,1-Trimethylhydrazinium iodide undergoes various types of reactions, including:
Vicarious Nucleophilic Substitution (VNS): This compound is widely employed as a VNS reagent for aromatic amination reactions.
Reaction with Silver Salts: It reacts with silver salts to form corresponding salts such as nitrate, perchlorate, azide, 5-amino-1H-tetrazolate, and sulfate.
Common Reagents and Conditions
Major Products
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: A precursor in the synthesis of 1,1,1-Trimethylhydrazinium iodide.
Trimethylhydrazonium iodide: Another name for 1,1,1-Trimethylhydrazinium iodide.
N,N,N-Trimethylhydrazinium iodide: Another name for 1,1,1-Trimethylhydrazinium iodide.
Uniqueness
1,1,1-Trimethylhydrazinium iodide is unique due to its high reactivity as a vicarious nucleophilic substitution reagent. It can produce isomers not typically obtained with other nucleophilic aminating reagents . This makes it a valuable tool in synthetic organic chemistry for the preparation of aminated aromatic compounds .
特性
IUPAC Name |
amino(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N2.HI/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPDVKKRBWQAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954539 | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,1-Trimethylhydrazinium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3288-80-0 | |
| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3288-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3288-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















